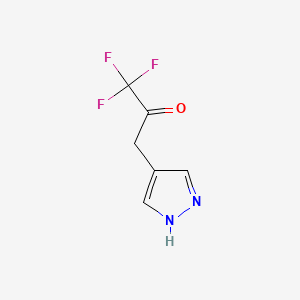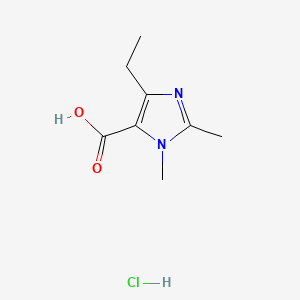
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, also known as TF-PPO, is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been shown to inhibit the growth of certain cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential use as a biosensor for the detection of various compounds, such as glucose and cholesterol.
Mecanismo De Acción
The exact mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is still being studied. However, some studies have suggested that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one may act as an inhibitor of certain enzymes involved in cancer cell growth, such as the enzyme dihydrofolate reductase. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to interact with certain proteins involved in the regulation of inflammation, such as the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can inhibit the growth of certain cancer cell lines, as well as reduce inflammation and oxidative stress. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have potential anti-diabetic effects, as well as potential anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments has several advantages. First, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively inexpensive and easy to obtain reagent, which makes it ideal for use in research. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively new compound, and thus its full effects and mechanisms of action are still being studied. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to be toxic in high doses, which limits its potential use in experiments.
Direcciones Futuras
Given the potential applications of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, there are a number of possible future directions for research. For example, further research is needed to better understand the full mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential uses for this compound. Finally, further research is needed to better understand the potential toxicity of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify ways to reduce its toxicity.
Métodos De Síntesis
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is synthesized using a two-step process, beginning with the reaction of 1-fluoro-2-methyl-1-propanol with 1-chloro-2-methyl-1-propanol in the presence of a base. This reaction yields 1,1,1-trifluoro-3-chloro-2-methylpropan-2-ol, which is then further reacted with 1-hydrazinopyridine to form 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one. The full synthetic method has been described in detail in a number of research papers.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





